molecular formula C27H19ClN4O3S B11770016 2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide

2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide

Cat. No.: B11770016
M. Wt: 515.0 g/mol
InChI Key: XYOLYSTYXMOYEY-UHFFFAOYSA-N
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Description

2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine core, followed by the introduction of various substituents through reactions such as nucleophilic substitution, cyanation, and thiolation. The final step often involves the acylation of the amine group with acetic anhydride.

Industrial Production Methods

Industrial production of such compounds usually involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and pyridine rings.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.

    Substitution: Various substitution reactions can take place, especially at the chlorophenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinones, while reduction of the nitro group will produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, pyridine derivatives are often explored for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar properties, making it a candidate for biological assays.

Medicine

In medicinal chemistry, such compounds are investigated for their potential therapeutic effects. They may act as anti-inflammatory, anticancer, or antimicrobial agents, depending on their interaction with biological targets.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(4-methylphenyl)acetamide
  • 2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide

Uniqueness

The uniqueness of 2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide lies in its specific substituents, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of both a nitro group and a cyano group, along with the thioether linkage, can significantly influence its properties.

Properties

Molecular Formula

C27H19ClN4O3S

Molecular Weight

515.0 g/mol

IUPAC Name

2-[6-(4-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl-N-(4-methyl-3-nitrophenyl)acetamide

InChI

InChI=1S/C27H19ClN4O3S/c1-17-7-12-21(13-25(17)32(34)35)30-26(33)16-36-27-23(15-29)22(18-5-3-2-4-6-18)14-24(31-27)19-8-10-20(28)11-9-19/h2-14H,16H2,1H3,(H,30,33)

InChI Key

XYOLYSTYXMOYEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C#N)[N+](=O)[O-]

Origin of Product

United States

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